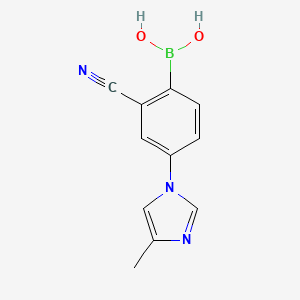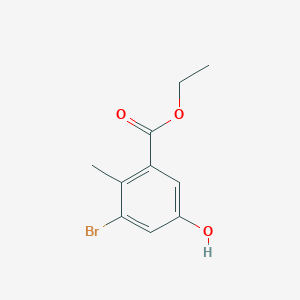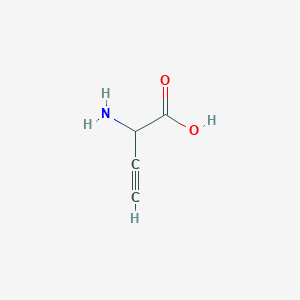
(2-Cyano-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Cyano-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is a boronic acid derivative that features a cyano group, a methyl-substituted imidazole ring, and a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyano-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Boronic Acid Formation: The final step involves the formation of the boronic acid group, which can be achieved through hydroboration reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Cyano-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the cyano group or other functional groups.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
(2-Cyano-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of (2-Cyano-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethyl-4-methylimidazole: This compound has a similar imidazole ring structure but lacks the cyano and boronic acid groups.
4-(1H-Imidazol-1-yl)phenylboronic acid: This compound is similar but does not have the cyano group.
Eigenschaften
Molekularformel |
C11H10BN3O2 |
|---|---|
Molekulargewicht |
227.03 g/mol |
IUPAC-Name |
[2-cyano-4-(4-methylimidazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C11H10BN3O2/c1-8-6-15(7-14-8)10-2-3-11(12(16)17)9(4-10)5-13/h2-4,6-7,16-17H,1H3 |
InChI-Schlüssel |
MVUXNRAGAAAHCE-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C=C1)N2C=C(N=C2)C)C#N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-cyclohexyloxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B14073653.png)




![3,5-Bis(acetyloxy)-2-{3-[4-(acetyloxy)phenyl]propanoyl}phenyl acetate](/img/structure/B14073691.png)
![Urea,N-[2-chloro-5-(trifluoromethyl)phenyl]-](/img/structure/B14073699.png)


